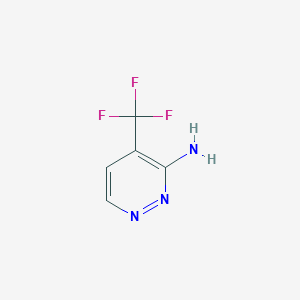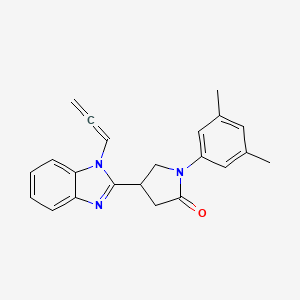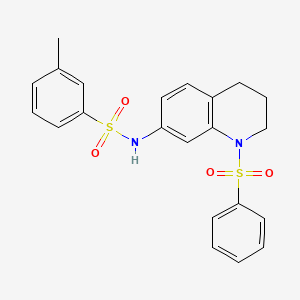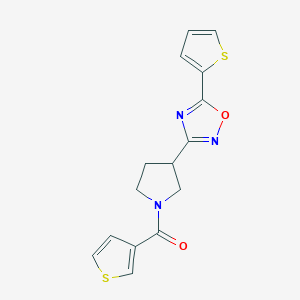
4-(Trifluoromethyl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Trifluoromethyl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1167417-13-1 . It has a molecular weight of 163.1 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(trifluoromethyl)-3-pyridazinamine . The InChI code for this compound is 1S/C5H4F3N3/c6-5(7,8)3-1-2-10-11-4(3)9/h1-2H,(H2,9,11) .科学的研究の応用
Polysubstituted Pyridazinones Synthesis
4,5,6-trifluoropyridazin-3(2H)-one, a compound related to 4-(Trifluoromethyl)pyridazin-3-amine, serves as a scaffold for the synthesis of diverse polysubstituted and ring-fused pyridazinone systems. These compounds are synthesized through sequential nucleophilic aromatic substitution processes, offering a variety of polyfunctional systems potentially applicable in drug discovery. For instance, reaction with nitrogen nucleophiles yields aminated products, leading to 4,5-disubstituted systems and ring-fused derivatives, indicative of the versatility of this scaffold in synthesizing complex organic structures (Pattison et al., 2009).
Herbicide Action Mechanism
Pyridazinone derivatives, including those with trifluoromethyl groups, have been investigated for their herbicidal activity. These compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. A specific study on 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone revealed it retains the action mechanism of related compounds but also possesses additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development, highlighting the compound's utility in agricultural science (Hilton et al., 1969).
Catalytic Amination
Palladium-catalyzed amination of aryl chlorides, bromides, and triflates is significantly enhanced by certain ligands, showcasing the application of these processes in forming carbon-nitrogen bonds. This methodology is crucial for constructing complex organic molecules, indicating the broad applicability of trifluoromethyl-substituted pyridazin-3-amine derivatives in synthetic chemistry (Wolfe et al., 2000).
Fused Heteroaromatics Synthesis
The use of pyridinium N-(heteroaryl)aminides, potentially derivable from this compound, in gold-catalyzed formal cycloaddition processes enables the synthesis of imidazo-fused heteroaromatics. This method offers a convergent and regioselective pathway to synthesizing a variety of heterocyclic compounds, useful in developing new materials and pharmaceuticals (Garzón & Davies, 2014).
N-Nitration of Secondary Amines
4-Chloro-5-substituted-pyridazin-3-ones, closely related to the this compound structure, demonstrate their utility in the N-nitration of secondary amines. This reaction highlights the role of pyridazinone derivatives in synthesizing N-nitramines, compounds of interest for their energetic properties and potential applications in material sciences (Park et al., 2003).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for “4-(Trifluoromethyl)pyridazin-3-amine” are not mentioned in the available resources, it’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . This suggests that “this compound” and similar compounds could have potential applications in various areas of pharmacology and drug design.
特性
IUPAC Name |
4-(trifluoromethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-11-4(3)9/h1-2H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRCXJNIFKXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167417-13-1 |
Source


|
| Record name | 4-(trifluoromethyl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2747792.png)


![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)

![Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B2747802.png)


amino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2747806.png)